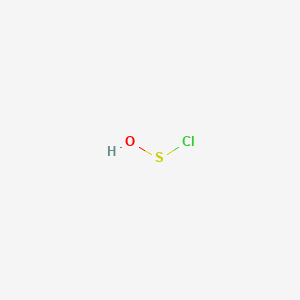

Sulfanol chloride

Description

Structure

3D Structure

Properties

CAS No. |

61461-72-1 |

|---|---|

Molecular Formula |

ClHOS |

Molecular Weight |

84.53 g/mol |

IUPAC Name |

hydroxy thiohypochlorite |

InChI |

InChI=1S/ClHOS/c1-3-2/h2H |

InChI Key |

DLQWONQUNILUMD-UHFFFAOYSA-N |

Canonical SMILES |

OSCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sulfonyl Chloride Compounds

Classic and Industrial Preparation Methods of Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride, with the chemical formula SO₂Cl₂, is a versatile reagent in organic synthesis, often utilized as a source of chlorine. wikipedia.org Its preparation is well-established, with industrial-scale synthesis primarily relying on the direct combination of its gaseous precursors. yufenggp.comyufenggp.com

Direct Combination of Sulfur Dioxide and Chlorine

The principal industrial method for producing sulfuryl chloride is the direct reaction of sulfur dioxide (SO₂) and chlorine (Cl₂) gases. wikipedia.orgyufenggp.comyufenggp.com This exothermic reaction is typically carried out in the presence of a catalyst to facilitate the conversion. wikipedia.orgyufenggp.com

Activated carbon is a commonly employed catalyst for this process, though other catalysts like camphor (B46023) have also been reported. yufenggp.comyufenggp.comgoogle.com The reaction is often performed by passing the dry gases through a bed of the catalyst. yufenggp.comprepchem.com To manage the exothermic nature of the reaction and prevent the decomposition of sulfuryl chloride back into the starting gases, cooling is necessary. google.com The resulting sulfuryl chloride is then condensed and can be purified by fractional distillation to remove any unreacted starting materials or byproducts. wikipedia.orgyufenggp.com The efficiency of the process can be influenced by the type of catalyst used; for instance, impregnating carbon with certain metal salts can enhance the reaction. google.com

Table 1: Catalysts in the Direct Combination Synthesis of Sulfuryl Chloride

| Catalyst | Conditions | Outcome | Reference(s) |

| Activated Carbon | Dry SO₂ and Cl₂ gas passed through the catalyst bed | Standard industrial method for producing sulfuryl chloride. | wikipedia.orgyufenggp.comyufenggp.com |

| Camphor | SO₂ and Cl₂ gas passed over the catalyst with cooling | An alternative catalyst for the synthesis. | yufenggp.comgoogle.com |

| Carbon impregnated with a metal salt | Liquid SO₂ and Cl₂ reacted in the presence of the catalyst | Aims to improve the reaction rate and control. | google.com |

Oxidation of Thionyl Chloride

Historically, before the direct combination method became widespread, sulfuryl chloride was prepared through the oxidation of thionyl chloride (SOCl₂). wikipedia.org These legacy routes are generally less efficient and involve more complex reaction setups. One such method involves the oxidation of thionyl chloride using manganese dioxide (MnO₂). wikipedia.orgsciencemadness.org Another historical synthesis route utilized the reaction of thionyl chloride with mercuric oxide (HgO). wikipedia.org These methods are now largely of historical interest due to the convenience and high yield of the direct combination of sulfur dioxide and chlorine. wikipedia.orgthieme-connect.com

Advanced Synthetic Methodologies for Variously Substituted Sulfonyl Chlorides

Substituted sulfonyl chlorides (R-SO₂Cl) are a crucial class of organic compounds, serving as key intermediates in the synthesis of sulfonamides, which are prevalent in many pharmaceuticals. lookchem.com Modern synthetic chemistry has focused on developing efficient and mild methods for their preparation, moving away from harsh traditional reagents.

Oxidative Chlorination of Thiols, Disulfides, and Related Sulfur-Containing Precursors

A prominent strategy for synthesizing sulfonyl chlorides is the oxidative chlorination of various sulfur-containing starting materials like thiols (R-SH) and disulfides (R-S-S-R). organic-chemistry.orgacs.org This approach involves the simultaneous oxidation of the sulfur atom and chlorination to form the sulfonyl chloride group.

N-Chlorosuccinimide (NCS) has emerged as a mild and effective reagent for the oxidative chlorination of thiols and their derivatives. organic-chemistry.orglookchem.com The reaction is typically carried out in the presence of an acid, such as dilute hydrochloric acid, and a suitable solvent like acetonitrile (B52724). organic-chemistry.orglookchem.com This method has been shown to be effective for a variety of thiol derivatives, affording the corresponding sulfonyl chlorides in good yields. organic-chemistry.orglookchem.com The process can be sensitive to reaction conditions, and in some cases, a rapid, uncontrolled reaction can occur if the temperature is not carefully managed. thieme-connect.de

Research has demonstrated that a combination of NCS, tetrabutylammonium (B224687) chloride, and water can be used for the in situ generation of sulfonyl chlorides from thiols, which can then be used directly in subsequent reactions, such as the synthesis of sulfonyl azides. organic-chemistry.orgnih.gov Structurally diverse sulfonyl chlorides have been synthesized in good yields from S-alkylisothiourea salts, which are readily prepared from alkyl halides and thiourea, using NCS for the chlorosulfonation. thieme-connect.comorganic-chemistry.org Other related reagents, such as 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), have also been found to be effective for the oxidative chlorination of thiols and disulfides. lookchem.com

Table 2: Synthesis of Sulfonyl Chlorides using N-Chlorosuccinimide and Related Reagents

| Sulfur Precursor | Reagent System | Product | Yield (%) | Reference(s) |

| S-Phenylthioacetate | NCS / aq. HCl-MeCN | Benzenesulfonyl chloride | 96 | lookchem.com |

| Thiophenol | NCS / aq. HCl-MeCN | Benzenesulfonyl chloride | 85 | thieme-connect.de |

| 4-Methylthiophenol | NCS / aq. HCl-MeCN | Toluene-4-sulfonyl chloride | 90 | thieme-connect.de |

| S-Alkylisothiourea salts | NCS | Alkanesulfonyl chlorides | Moderate to excellent | thieme-connect.comorganic-chemistry.org |

| Various thiols and disulfides | 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Arenesulfonyl chlorides | Good to excellent | lookchem.com |

Hydrogen peroxide (H₂O₂) is an attractive oxidant for the synthesis of sulfonyl chlorides due to its low cost and environmentally benign nature. Various methods have been developed that utilize hydrogen peroxide in combination with a chlorine source or an activator.

One highly effective system involves the combination of hydrogen peroxide and thionyl chloride (SOCl₂). organic-chemistry.orgorganic-chemistry.org This reagent mixture is highly reactive and allows for the direct conversion of a wide range of thiol derivatives, including aromatic, heterocyclic, and aliphatic thiols, into their corresponding sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org The reactions are typically very fast, often completing within minutes at room temperature, and produce the products in excellent yields and high purity. organic-chemistry.org

Another approach employs hydrogen peroxide in the presence of a Lewis acid catalyst, such as zirconium tetrachloride (ZrCl₄). organic-chemistry.orgthieme-connect.com This system provides a very efficient method for the direct oxidative conversion of both thiols and disulfides into the corresponding sulfonyl chlorides under mild conditions and with very short reaction times. thieme-connect.com The use of chlorotrimethylsilane (B32843) (TMSCl) in conjunction with hydrogen peroxide has also been reported as an effective method for the oxidative chlorination of thiols. tandfonline.comresearchgate.net

Table 3: Peroxide-Mediated Synthesis of Sulfonyl Chlorides

| Sulfur Precursor | Reagent System | Key Features | Yield (%) | Reference(s) |

| Various Thiols | H₂O₂ / SOCl₂ | Very fast reaction times (minutes), mild conditions | Up to 97 | organic-chemistry.orgorganic-chemistry.org |

| Thiols and Disulfides | H₂O₂ / ZrCl₄ | Excellent yields, avoids harsh reagents | Excellent | thieme-connect.com |

| Various Thiols | H₂O₂ / TMSCl | Short reaction times, low cost | Excellent | tandfonline.comresearchgate.net |

Continuous Flow Synthesis Approaches for Sulfonyl Chlorides

Continuous flow chemistry has emerged as a powerful technique for the synthesis of sulfonyl chlorides, offering enhanced safety, better reaction control, and scalability compared to traditional batch methods. pharmafocusamerica.comrsc.org These approaches are particularly advantageous for handling hazardous reagents and managing highly exothermic reactions that are often associated with sulfonyl chloride preparation. pharmafocusamerica.comrsc.org

A notable continuous flow protocol involves the oxidative chlorination of thiols and disulfides. One such metal-free method utilizes nitric acid, hydrochloric acid, and oxygen in a flow reactor. nih.gov This process has been shown to be effective for various substrates, with sulfonyl chlorides being isolated in yields of 70-81% after a simple aqueous workup. nih.gov For instance, the conversion of diphenyl disulfide to its corresponding sulfonyl chloride was successfully operated for over six hours, achieving a throughput of 3.7 g/h. nih.gov The environmental impact, as measured by the process mass intensity (PMI), was found to be favorable compared to other flow processes. nih.gov

Another developed continuous flow method uses 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for the oxidative chlorination of disulfides and thiols. rsc.org This approach allows for excellent control over reaction parameters and improves the inherent safety by preventing thermal runaway. rsc.org With a small reactor volume (639 μL) and a short residence time (41 s), a high space-time yield of 6.7 kg L⁻¹ h⁻¹ was achieved for the model system. rsc.org

Furthermore, a system for producing multi-hundred-gram quantities of aryl sulfonyl chlorides has been described, employing multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system with automated process control. mdpi.com This automated setup demonstrated significant improvements in process consistency and space-time yield compared to optimized batch conditions. mdpi.com For example, a flow chemistry experiment produced 500 g of an aryl sulfonyl chloride in 12 hours, a significant increase in space-time yield from 0.072 g mL⁻¹ h⁻¹ in batch to 0.139 g mL⁻¹ h⁻¹ in flow. mdpi.com

| Flow Chemistry Method | Reagents | Substrates | Key Advantages | Reported Yield/Throughput |

| Oxidative Chlorination | Nitric acid, Hydrochloric acid, Oxygen | Thiols, Disulfides | Metal-free, simple workup, favorable PMI. nih.gov | 70-81% yield; 3.7 g/h throughput for diphenyl disulfide. nih.gov |

| Oxidative Chlorination | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Disulfides, Thiols | High space-time yield, enhanced safety. rsc.org | 6.7 kg L⁻¹ h⁻¹ space-time yield for model system. rsc.org |

| Chlorosulfonation | Chlorosulfonic acid | Aromatic compounds | Scalable, automated, improved space-time yield. mdpi.com | 0.139 g mL⁻¹ h⁻¹ space-time yield. mdpi.com |

| Using N-chloroamides | N-chloroamides | Thiols, Disulfides | Avoids chlorine gas, suitable for scaling up. pharmafocusamerica.com | High yields of pure products. pharmafocusamerica.com |

Chlorosulfonation of Organic Substrates

Chlorosulfonation is a fundamental and widely used method for the direct introduction of the sulfonyl chloride group onto organic molecules, particularly aromatic systems. pageplace.detandfonline.com Chlorosulfonic acid is a powerful and versatile reagent for this transformation, capable of reacting with a wide range of organic compounds to produce the corresponding sulfonyl chlorides. pageplace.dersc.org These products are crucial intermediates in the manufacturing of detergents, pharmaceuticals, and dyes. pageplace.de

The reaction conditions for chlorosulfonation can be tuned to favor the formation of sulfonyl chlorides, though side reactions such as the formation of diaryl sulfones or chlorinated products can occur depending on the substrate and experimental parameters. pageplace.dersc.org For example, the reaction of chalcone (B49325) and 4-methoxychalcone (B190469) with chlorosulfonic acid yields chalcone-p-sulfonyl chloride and 4-methoxychalcone-3-sulfonyl chloride, respectively. researchgate.net

Recent advancements have focused on improving the safety and efficiency of chlorosulfonation. An automated continuous synthesis and isolation process has been developed for the scalable production of aryl sulfonyl chlorides via chlorosulfonation. mdpi.com This system addresses the hazards of handling heated chlorosulfonic acid through careful equipment selection and process automation, leading to improved consistency and yield. mdpi.com

Alternative reagents and methods for chlorosulfonation have also been explored. A clean and economical synthesis of alkanesulfonyl chlorides has been developed via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This method uses readily available reagents and offers a simple, chromatography-free purification. organic-chemistry.org Similarly, N-chlorosuccinimide has been used for the chlorosulfonation of S-alkylisothiourea salts, providing structurally diverse sulfonyl chlorides in good yields. organic-chemistry.org

| Substrate Type | Reagent | Product | Significance/Reference |

| Aromatic Compounds | Chlorosulfonic Acid | Aryl Sulfonyl Chlorides | Widely used industrial and laboratory method. pageplace.detandfonline.com |

| Chalcones | Chlorosulfonic Acid | Chalcone Sulfonyl Chlorides | Demonstrates functional group tolerance. researchgate.net |

| S-Alkyl Isothiourea Salts | Bleach (Sodium Hypochlorite) | Alkanesulfonyl Chlorides | Green and economical method. organic-chemistry.org |

| S-Alkyl Isothiourea Salts | N-Chlorosuccinimide (NCS) | Alkanesulfonyl Chlorides | Provides structural diversity. organic-chemistry.org |

Late-Stage Functionalization for Sulfonyl Chloride Formation from Sulfonamides

The conversion of primary sulfonamides into sulfonyl chlorides represents a significant advancement in late-stage functionalization, allowing for the diversification of complex molecules, including pharmaceuticals. acs.orgnih.gov This transformation is valuable because primary sulfonamides are common motifs in drug candidates, and their direct conversion to the highly reactive sulfonyl chloride group opens up avenues for creating new derivatives. nih.govresearchgate.net

A notable method employs a pyrylium (B1242799) salt, Pyry-BF₄, as an activating reagent. nih.govresearchgate.net This reagent activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide, facilitating its conversion into a sulfonyl chloride under mild conditions. nih.gov The reaction exhibits high selectivity towards the primary sulfonamide group, tolerating a wide array of sensitive functionalities, making it suitable for complex, druglike molecules. nih.govresearchgate.net For instance, the biologically active compound furosemide (B1674285) can be converted to its sulfonyl chloride and further modified in a one-pot operation. nih.gov

Another strategy for the late-stage functionalization of primary sulfonamides involves diazotization. acs.org This approach provides an efficient route to sulfonyl chlorides, as well as sulfonates and other complex sulfonamides, without the need for pre-functionalization of the sulfonamide. acs.org

These methods overcome the limitations of traditional sulfonyl chloride synthesis, which often involve harsh and unselective reagents like POCl₃ or SO₂Cl₂, making them unsuitable for complex substrates. nih.gov The ability to generate sulfonyl chlorides from readily available sulfonamides at a late stage in a synthetic sequence is a powerful tool for medicinal chemistry and drug discovery. rsc.org

| Method | Reagent/Conditions | Key Features | Example Application |

| Pyrylium Salt Activation | Pyry-BF₄, MgCl₂, tBuOH, 60 °C | High selectivity, mild conditions, tolerates sensitive functional groups. nih.govresearchgate.net | Late-stage conversion of furosemide into its sulfonyl chloride. nih.gov |

| Diazotization | Diazotization | No pre-functionalization required, efficient. acs.org | Late-stage functionalization of sulfonamide-type drugs. acs.org |

Photocatalytic Synthesis from Aryldiazonium Salts and Other Precursors

Photocatalysis has emerged as a mild and sustainable approach for the synthesis of sulfonyl chlorides. acs.orgnih.gov Visible-light-mediated photoredox catalysis allows for the generation of sulfonyl radicals from various precursors under ambient conditions, offering an alternative to traditional methods that often require harsh reagents or transition metal catalysts. mdpi.comresearchgate.net

One significant photocatalytic method involves the use of aryldiazonium salts as precursors. acs.orgnih.gov In a notable example, a heterogeneous, transition-metal-free carbon nitride photocatalyst, potassium poly(heptazine imide) (K-PHI), is used to produce sulfonyl chlorides from arenediazonium salts with yields ranging from 50-95%. acs.orgnih.gov This reaction proceeds at room temperature under visible light irradiation and demonstrates high tolerance for various functional groups. acs.orgnih.gov It serves as a sustainable alternative to the classical Meerwein chlorosulfonylation reaction. acs.org

The synthesis of sulfonyl chlorides can also be achieved through the photocatalytic oxidative chlorination of aromatic thiols and arylthioacetates. nih.gov Furthermore, a chromoselective synthesis has been developed using K-PHI, where the selective formation of sulfonyl chlorides from S-arylthioacetates is achieved using blue or white light. nih.gov

Other photocatalytic approaches have utilized different precursors and catalysts. For instance, the hydrosulfonylation of alkenes using sulfonyl chlorides has been achieved with an iridium-based photocatalyst. researchgate.net A metal-free approach using Eosin Y as the photocatalyst has been developed for the hydrosulfamoylation of electron-deficient alkenes with sulfamoyl chlorides. jove.com These methods highlight the versatility of photoredox catalysis in generating sulfonyl radicals for the synthesis of sulfonyl chlorides and their derivatives. mdpi.com

| Precursor | Photocatalyst | Key Features | Yield |

| Arenediazonium Salts | Potassium Poly(heptazine imide) (K-PHI) | Heterogeneous, transition-metal-free, mild conditions. acs.orgnih.gov | 50-95%. acs.orgnih.gov |

| S-Arylthioacetates | Potassium Poly(heptazine imide) (K-PHI) | Chromoselective (blue/white light). nih.gov | Good yield and selectivity. nih.gov |

| Alkenes and Sulfonyl Chlorides | Iridium-based photocatalyst | Hydrosulfonylation. researchgate.net | Not specified. |

| Electron-deficient alkenes and Sulfamoyl Chlorides | Eosin Y | Metal-free hydrosulfamoylation. jove.com | Not specified. |

Design and Synthesis of Supported Sulfonyl Chloride Reagents and Analogs

The use of solid-supported reagents in organic synthesis offers significant advantages, including simplified purification of products and the ability to drive reactions to completion by using an excess of the reagent. sciforum.netsopachem.com This has led to the development of polymer-bound sulfonyl chloride resins and sulfonyl chloride mimics.

Polymer-Bound Sulfonyl Chloride Resins

Polymer-bound sulfonyl chloride resins, such as polystyrene sulfonyl chloride, serve as solid-supported equivalents of tosyl chloride and other sulfonyl chlorides. sciforum.netsuprasciences.com These resins are versatile reagents used for amine protection, alcohol activation, and as scavengers for primary and secondary amines. suprasciences.com

A common application is in "catch and release" purification strategies. cd-bioparticles.comrapp-polymere.com In this approach, a substrate, such as an alcohol, is "caught" by the resin to form a polymer-bound sulfonate. sciforum.net After washing the resin to remove impurities, the desired product is "released" by cleavage with a suitable nucleophile, such as a secondary amine to form a tertiary amine. sciforum.net This methodology has been employed in the parallel synthesis of focused libraries of tertiary amines, thioethers, and imidazoles. sciforum.netchempep.com

These resins can be prepared from chlorosulfonated polystyrene and are commercially available with varying mesh sizes and loading capacities. cd-bioparticles.com The synthesis of novel sulfonyl chloride resins has also been investigated to overcome the limitations of existing commercial resins. soton.ac.ukresearchgate.net For example, polystyrene ethanesulfonyl chloride resin is a polymer-bound equivalent of an alkyl sulfonic chloride and can be used in similar applications. yufenggp.com

| Resin Type | Functionality | Applications |

| Polystyrene Sulfonyl Chloride (PS-TsCl) | Solid-supported tosyl chloride equivalent. sciforum.netsuprasciences.com | "Catch and release" synthesis of tertiary amines, thioethers, imidazoles; scavenging of amines. sciforum.netchempep.com |

| Polystyrene Ethanesulfonyl Chloride | Solid-supported alkyl sulfonyl chloride equivalent. yufenggp.com | Similar to PS-TsCl, for creating polymer-bound sulfonates. yufenggp.com |

| Chlorosulfonated Polystyrene | Precursor to various polymer-bound sulfonates. cd-bioparticles.com | Synthesis of polymer-bound reagents like sulfonyl azides and sulfonyl hydrazides. cd-bioparticles.comrapp-polymere.com |

Synthesis of Sulfonyl Chloride Mimics

Due to the high reactivity and sometimes difficult handling and storage of sulfonyl chlorides, the development of more stable sulfonyl chloride mimics or surrogates has been an area of active research. chemistryviews.org These mimics are designed to be more stable while retaining sufficient reactivity to act as electrophiles. acs.orgmit.edu

One class of sulfonyl chloride mimics is activated sulfonate esters, such as pentafluorophenyl sulfonate esters. chemistryviews.org These can be synthesized from aryl boronic acids using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as an SO₂ source and a palladium catalyst to form a sulfinate intermediate. This intermediate is then converted to the desired sulfonate ester using pentafluorophenol (B44920) and a copper catalyst. chemistryviews.org

Another example is 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC), which can be used to prepare aryl and heteroaryl sulfonamides. acs.orgmit.edu Reaction of TCPC with less electron-rich aryl- and heteroarylzinc reagents generates sulfonyl chlorides in situ, which can then be trapped with amines. acs.orgmit.edu For more electron-rich systems like 2-pyridylzinc reagents, the reaction with TCPC yields stable 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates. acs.orgmit.edu These TCP esters are bench-stable alternatives to the highly unstable pyridine-2-sulfonyl chloride. mit.edu

| Mimic/Surrogate | Precursors | Key Features |

| Pentafluorophenyl Sulfonate Esters | Aryl boronic acids, DABSO, pentafluorophenol. chemistryviews.org | More stable than corresponding sulfonyl chlorides. chemistryviews.org |

| 2,4,6-Trichlorophenyl Chlorosulfate (TCPC) | Aryl/heteroarylzinc reagents. acs.orgmit.edu | Generates sulfonyl chlorides in situ or forms stable TCP sulfonate esters. acs.orgmit.edu |

| N-Acylsulfonamides | Sulfonyl chlorides and amides. rsc.org | Can act as surrogates for sulfonyl chlorides under certain conditions. rsc.org |

| DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) | Commercially available. organic-chemistry.org | Stable, solid SO₂ surrogate for generating sulfinates, which can be converted to sulfonamides. organic-chemistry.org |

Mechanistic Investigations of Sulfonyl Chloride Transformations

Nucleophilic Substitution at the Sulfonyl Sulfur Center

Nucleophilic substitution reactions at the sulfonyl sulfur atom are fundamental to the synthesis of sulfonamides, sulfonate esters, and other important sulfur-containing compounds. The mechanism of these transformations can proceed through different pathways, primarily distinguished by whether the reaction is a single concerted step or involves a discrete intermediate.

Concerted S_N2 Pathways in Sulfonyl Chloride Reactions

The bimolecular nucleophilic substitution (S_N2) mechanism at the sulfonyl sulfur center is a concerted process where the nucleophile attacks the sulfur atom and the chloride leaving group departs simultaneously. libretexts.orguwaterloo.camasterorganicchemistry.com This pathway is characterized by a single transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the sulfur atom. masterorganicchemistry.com Like S_N2 reactions at a carbon center, this process typically results in an inversion of configuration at the sulfur atom. mdpi.com

Kinetic studies of the chloride-chloride exchange reaction in arenesulfonyl chlorides have provided strong evidence for the S_N2 mechanism. mdpi.comsemanticscholar.org These investigations, often employing isotopically labeled chloride ions, demonstrate second-order kinetics, consistent with a bimolecular rate-determining step. semanticscholar.org The reaction of a series of γ-sulfone sulfonyl chlorides with lithium aluminum hydride to yield the corresponding ethyl sulfones is also proposed to proceed through an S_N2-type mechanism where the chlorosulfonyl group acts as the leaving group. uwaterloo.ca

The solvolysis of many alkanesulfonyl and arenesulfonyl chlorides is also proposed to occur via a concerted S_N2 mechanism, particularly with less sterically hindered substrates. cdnsciencepub.com For these reactions, the solvent acts as the nucleophile in a direct displacement of the chloride ion.

Addition-Elimination Mechanisms in Selected Sulfonyl Chloride Systems

In contrast to the concerted S_N2 pathway, nucleophilic substitution at the sulfonyl sulfur can also proceed through a stepwise addition-elimination mechanism. This pathway involves the initial formation of a pentacoordinate, hypervalent sulfur intermediate, often referred to as a sulfurane. mdpi.com This intermediate then collapses by expelling the leaving group to form the final substitution product.

A prominent example illustrating this mechanistic dichotomy is the comparison of halide exchange reactions. While the chloride-chloride exchange in arenesulfonyl chlorides follows an S_N2 pathway, the analogous fluoride (B91410) exchange in benzenesulfonyl fluoride proceeds via an addition-elimination mechanism. mdpi.com The formation of a difluorosulfurandioxide intermediate is supported by DFT calculations. mdpi.com This difference is attributed to the higher electronegativity of fluorine, which stabilizes the pentacoordinate intermediate.

The addition-elimination mechanism is generally favored by the presence of strongly electron-withdrawing groups on the sulfonyl moiety, as these groups can stabilize the increased electron density on the sulfur atom in the intermediate. mdpi.com The reaction of acyl chlorides, which are structurally related to sulfonyl chlorides, also famously proceeds through a nucleophilic addition-elimination pathway. libretexts.org

Influence of Steric and Electronic Factors on Reaction Kinetics

The kinetics and mechanism of nucleophilic substitution at the sulfonyl sulfur are highly sensitive to both steric and electronic factors.

Electronic Effects: The electronic nature of the substituents on the sulfonyl group plays a crucial role. Electron-withdrawing groups attached to the sulfur atom increase its electrophilicity, making it more susceptible to nucleophilic attack. For instance, in the chloride-chloride exchange of arenesulfonyl chlorides, electron-attracting substituents accelerate the reaction, while electron-donating groups slow it down. semanticscholar.org A study on the reaction of substituted benzenesulfonyl chlorides with anilines showed that the steric effect of ortho-methyl groups in the aniline (B41778) was influenced by the electronic nature of the substituent on the sulfonyl chloride. rsc.org The effect decreased with more electron-donating groups on the sulfonyl chloride, suggesting a looser transition state. rsc.org

The following table summarizes the influence of various factors on the nucleophilic substitution at the sulfonyl sulfur center:

| Factor | Influence on S_N2 Pathway | Influence on Addition-Elimination Pathway | Research Findings |

| Nucleophile | Stronger nucleophiles increase the reaction rate. | Stronger nucleophiles favor the initial addition step. | The reactivity of the nucleophile is a key factor in determining the overall reaction rate. uwaterloo.ca |

| Leaving Group | Better leaving groups (weaker bases) accelerate the reaction. | Better leaving groups facilitate the elimination step from the intermediate. | Chloride is a common leaving group in sulfonyl chloride chemistry. mdpi.com |

| Solvent | Polar aprotic solvents are generally favored. | Polar solvents can stabilize the charged intermediate. | Solvent polarity can influence the reaction mechanism and rate. uwaterloo.ca |

| Electronic Effects | Electron-withdrawing groups on the sulfonyl moiety increase the rate. | Electron-withdrawing groups stabilize the pentacoordinate intermediate. | Hammett plots show a positive ρ-value for the chloride exchange reaction, indicating sensitivity to electronic effects. semanticscholar.org |

| Steric Effects | Increased steric hindrance generally decreases the rate. | Steric hindrance can disfavor the formation of the pentacoordinate intermediate. | A counterintuitive "steric acceleration" is observed for ortho-alkyl substituted arenesulfonyl chlorides. mdpi.comsemanticscholar.org |

Radical Processes Initiated by Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride (SO₂Cl₂) is a versatile reagent that can also participate in radical reactions, serving as a convenient and safer alternative to gaseous chlorine for chlorination reactions. wikipedia.orgresearchgate.net These transformations are typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgresearchgate.net

Free Radical Chlorination of Alkanes, Alkenes, Alkynes, Ethers, and Aromatic Systems

Sulfuryl chloride is widely used for the free-radical chlorination of a variety of organic substrates. wikipedia.orgyufenggp.com The reaction proceeds via a chain mechanism involving the formation of a chlorine radical (Cl•) or a chlorosulfonyl radical (•SO₂Cl), which then abstracts a hydrogen atom from the substrate to generate an alkyl radical. upenn.eduupenn.edu This alkyl radical then reacts with another molecule of sulfuryl chloride to yield the chlorinated product and regenerate a propagating radical. upenn.eduupenn.edu

Alkanes: The chlorination of alkanes with sulfuryl chloride provides a mixture of chlorinated products. wikipedia.orgupenn.eduaakash.ac.in For example, the reaction with 1-chlorobutane (B31608) yields a mixture of dichlorobutane isomers. upenn.eduupenn.edu The selectivity of the reaction is influenced by the relative stability of the intermediate alkyl radicals (tertiary > secondary > primary). aakash.ac.inmasterorganicchemistry.com

Alkenes: Sulfuryl chloride can add to alkenes to produce vicinal dichlorides. researchgate.net The reaction is often initiated by peroxides. acs.org

Alkynes: The chlorination of alkynes with sulfuryl chloride can lead to the formation of trans-dichloroalkenes, which can be further chlorinated to tetrachloroalkanes. aakash.ac.in

Ethers: Ethers can be chlorinated at the α-position using sulfuryl chloride. wikipedia.orgresearchgate.net The reaction is believed to proceed through an ionic mechanism in the dark, but radical pathways can also be involved. researchgate.net

Aromatic Systems: Aromatic compounds can undergo chlorination with sulfuryl chloride, often in the presence of a Lewis acid catalyst for electrophilic substitution. google.comjalsnet.comresearchgate.net However, free-radical chlorination of the side chains of alkylbenzenes can also be achieved. researchgate.net

The table below provides examples of the free-radical chlorination of various organic substrates using sulfuryl chloride.

| Substrate Class | Example Substrate | Product(s) | Initiator/Conditions |

| Alkanes | Methane (CH₄) | Chloromethane (CH₃Cl) | Light or peroxide wikipedia.org |

| Alkanes | 1-Chlorobutane | Mixture of dichlorobutanes | AIBN, heat upenn.eduupenn.edu |

| Alkenes | Cyclohexene | 1,2-Dichlorocyclohexane | Peroxide researchgate.net |

| Alkynes | Phenylacetylene | (E)-1,2-dichloro-1-phenylethene | Not specified aakash.ac.in |

| Ethers | Tetrahydrofuran | 2-Chlorotetrahydrofuran | AIBN wikipedia.orgyufenggp.com |

| Aromatics (Side Chain) | Toluene | Benzyl chloride | Benzoyl peroxide researchgate.net |

Functional Group Selective Transformations (e.g., C-H to C-Cl Adjacent to Activating Groups)

A particularly useful application of sulfuryl chloride in radical chemistry is the selective chlorination of C-H bonds adjacent to activating functional groups. wikipedia.org This selectivity arises from the ability of these groups to stabilize the intermediate radical through resonance or inductive effects.

Carbonyl compounds, such as ketones and esters, can be selectively chlorinated at the α-position using sulfuryl chloride. wikipedia.org For example, the reaction of a ketone with sulfuryl chloride in the presence of an initiator leads to the formation of an α-chloro ketone. wikipedia.org This transformation is valuable for the synthesis of various functionalized molecules.

The selective chlorination of symmetrical ketones and phenols with sulfuryl chloride has been reported. acs.org The regioselectivity of the chlorination of phenols can be tuned by using specific catalysts. researchgate.net The C-H bond adjacent to a sulfoxide (B87167) group can also be selectively chlorinated with sulfuryl chloride. wikipedia.org

This functional group-directed chlorination provides a powerful tool for the targeted modification of complex molecules, allowing for the introduction of a chlorine atom at a specific position, which can then be further elaborated into other functional groups.

Deoxygenation and Reductive Transformations of Sulfonyl Chlorides

Organophosphorus-Catalyzed Deoxygenation Mechanisms

A notable transformation of sulfonyl chlorides is their deoxygenation, often catalyzed by organophosphorus compounds. This process allows for the generation of valuable sulfenyl electrophiles from the more stable sulfonyl precursors. nih.gov A method has been developed for the electrophilic sulfenylation of various substrates through the deoxygenative O-atom transfer from sulfonyl chlorides. nih.govresearchgate.net This reaction is catalyzed by a small-ring phosphine (B1218219), such as a phosphetane, in the presence of a hydrosilane as a terminal reductant. nih.govresearchgate.net

The catalytic cycle operates through a P(III)/P(V)=O redox couple. nih.govorganic-chemistry.org The phosphine catalyst facilitates a twofold deoxygenation of the sulfonyl chloride. nih.govresearchgate.net Mechanistic studies have revealed that this process involves the intervention of a thiophosphonium ion as an off-cycle resting state. nih.govresearchgate.net The use of a stable phosphine oxide as a precatalyst makes this an operationally simple protocol with broad functional group tolerance. nih.govresearchgate.netorganic-chemistry.org

A "dual-substrate deoxygenation" strategy has also been reported, where sulfonyl chlorides and alcohols or carboxylic acids are deoxygenated to form thioethers or thioesters, respectively. organic-chemistry.orgresearchgate.net This umpolung reaction is also driven by a P(III)/P(V)=O redox cycle. organic-chemistry.orgresearchgate.net

Table 1: Key Features of Organophosphorus-Catalyzed Deoxygenation of Sulfonyl Chlorides

| Feature | Description | Reference |

| Catalyst | Small-ring phosphine (phosphetane) | nih.govresearchgate.net |

| Reductant | Hydrosilane (e.g., phenylsilane) | nih.govorganic-chemistry.org |

| Redox Cycle | P(III)/P(V)=O | nih.govorganic-chemistry.org |

| Intermediate | Thiophosphonium ion | nih.govresearchgate.net |

| Products | Sulfenyl electrophiles, Thioethers, Thioesters | nih.govorganic-chemistry.orgresearchgate.net |

| Advantages | Operationally simple, broad functional group tolerance | nih.govresearchgate.netorganic-chemistry.org |

Intramolecular Rearrangements Involving Sulfonyl Groups

Rearrangements involving the sulfonyl group represent a significant class of reactions. One such transformation is the 1,3-rearrangement of a sulfonyl group in N-protected 3-bis-sulfonimidoindole derivatives. researchgate.net This reaction, facilitated by tetra-n-butylammonium fluoride (TBAF), leads to the C-H sulfonylation at the 2-position of the indole (B1671886) ring, affording 2-sulfonyl-3-sulfonamidoindole derivatives in high yields. researchgate.net Mechanistic studies suggest that this rearrangement proceeds via an intermolecular addition of a desorbed sulfinyl ion from the bissulfonimide moiety. researchgate.net

Another notable rearrangement is observed in O-(arenesulfonyl)hydroxylamines, which leads to the formation of ortho-sulfonyl anilines. nih.gov This reaction involves the formation of a new C-N bond with high regioselectivity for the ortho position. nih.gov The mechanism is proposed to be intermolecular, with the regiocontrol attributed to attractive non-covalent interactions during the C-N bond formation step. nih.gov This method provides a complementary route to classical aniline sulfonation. nih.gov

The Ramberg-Bäcklund rearrangement is another important transformation, though it typically involves sulfones rather than sulfonyl chlorides directly. tandfonline.com However, it highlights the mobility of the sulfonyl group in certain molecular frameworks. tandfonline.com

Reactivity of Sulfonyl Chlorides with Unsaturated Organic Compounds

Sulfonyl chlorides are versatile reagents that react with a wide array of unsaturated organic compounds, including alkenes, alkynes, and imines. magtech.com.cnresearchgate.net These reactions can lead to a variety of products through different mechanistic pathways. magtech.com.cn

[2+2] Annulations and Cycloadditions

Sulfonyl chlorides can participate in [2+2] cycloaddition reactions, particularly in the sulfa-Staudinger cycloaddition with imines. acs.org In this reaction, sulfonyl chlorides generate sulfenes in situ, which then react with the imine. The annuloselectivity, whether a [2s+2i] or a [2s+2i+2i] cycloaddition occurs, is influenced by the electronic nature of the substituents on the sulfonyl chloride and the nucleophilicity of the imine. acs.org

Weakly electron-donating or withdrawing substituents on the sulfonyl chloride favor a [2s+2i] annulation, resulting in a mixture of cis- and trans-β-sultams. acs.org

Strongly electron-withdrawing substituents on the sulfonyl chloride lead to different outcomes based on the imine's nucleophilicity:

Weakly nucleophilic imines undergo only [2s+2i] annulation to yield trans-β-sultams. acs.org

Strongly nucleophilic imines can undergo both [2s+2i] and [2s+2i+2i] annulations, producing trans-β-sultams and 1,2,4-thiadiazinane 1,1-dioxides. acs.org

Highly nucleophilic cyclic (Z)-imines predominantly undergo [2s+2i+2i] annulations. acs.org

Sulfenes generated from sulfonyl chlorides can also react with azatrienes in a highly regioselective manner to form nih.govacs.orgthiazine-1,1-dioxide derivatives, without the formation of [2+2] adducts. scirp.org

Chlorosulfonylation, Sulfonylation, Sulfenylation, and Arylation Reactions

Sulfonyl chlorides are effective precursors for various functionalization reactions of unsaturated compounds. magtech.com.cn

Chlorosulfonylation: This involves the addition of both the sulfonyl group and a chlorine atom across a double or triple bond.

Sulfonylation: Under visible-light photocatalysis, arylsulfonyl chlorides can be used for the arylsulfonylation of heterocycles at room temperature. acs.org This reaction proceeds via the generation of an arylsulfonyl radical. beilstein-journals.org

Sulfenylation: As discussed in section 3.3.1, deoxygenation of sulfonyl chlorides provides a route to sulfenyl electrophiles, which can then be used to sulfenylate nucleophilic substrates like indoles. nih.govresearchgate.net

Arylation: Interestingly, by increasing the temperature in the photocatalytic reaction of aryl sulfonyl chlorides with heterocycles, the reaction can be switched from sulfonylation to arylation. acs.org This occurs via the extrusion of sulfur dioxide (SO₂) from the initially formed arylsulfonyl radical to generate an aryl radical, which then arylates the heterocycle. acs.org

Applications of Sulfonyl Chloride Compounds in Advanced Chemical Synthesis

Core Reagent in Organic Synthesis

In the realm of organic synthesis, sulfonyl chlorides are valued for their versatility as electrophilic reagents. molport.com They react readily with a wide array of nucleophiles, including alcohols, amines, and thiols, providing access to diverse classes of sulfur-containing compounds. fiveable.mewikipedia.org This reactivity is harnessed to construct complex molecular architectures and introduce specific functionalities into organic molecules.

Formation of Sulfonamides and Sulfonate Esters

The synthesis of sulfonamides and sulfonate esters represents one of the most fundamental and widely utilized applications of sulfonyl chlorides. eurjchem.com These reactions involve the treatment of a sulfonyl chloride with an amine or an alcohol, respectively, typically in the presence of a base to neutralize the hydrogen chloride byproduct. molport.comwikipedia.orgmdpi.com

Sulfonamides: The reaction between a sulfonyl chloride and a primary or secondary amine yields a sulfonamide (RSO₂NR'₂). wikipedia.orgnih.gov This transformation is a cornerstone in medicinal chemistry, as the sulfonamide moiety is a key structural feature in numerous therapeutic agents, including antibacterial sulfa drugs. nih.govsarchemlabs.comnih.gov The synthesis is often straightforward, proceeding under mild conditions. nih.govsamipubco.com For instance, various N-aryl sulfonyl derivatives have been synthesized by reacting benzene (B151609) sulfonyl chloride or p-toluene sulfonyl chloride with aromatic amines in the presence of pyridine (B92270). samipubco.com Difficulties in sulfonamide synthesis are often related to the preparation of the sulfonyl chloride precursor itself rather than the amination step. nih.gov

Sulfonate Esters: When a sulfonyl chloride reacts with an alcohol, the product is a sulfonate ester (RSO₃R'). fiveable.mewikipedia.org This reaction is commonly performed in an inert solvent like dichloromethane, often with a base such as pyridine or triethylamine (B128534) to catalyze the reaction. molport.com Sulfonate esters are valuable intermediates in organic synthesis, primarily because the sulfonate group is an excellent leaving group in substitution and elimination reactions. mdpi.com A variety of sulfonate esters can be synthesized in good to excellent yields by reacting different sulfonyl chloride derivatives with a diverse range of phenols. researchgate.net For example, methanesulfonyl chloride has been used to produce the corresponding sulfonate ester in 97% yield. researchgate.net

The table below summarizes typical reactions for the formation of these compounds.

| Reactant 1 | Reactant 2 | Product Class | General Equation |

| Sulfonyl Chloride (RSO₂Cl) | Primary/Secondary Amine (R'₂NH) | Sulfonamide | RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl wikipedia.org |

| Sulfonyl Chloride (RSO₂Cl) | Alcohol (R'OH) | Sulfonate Ester | RSO₂Cl + R'OH → RSO₂OR' + HCl wikipedia.org |

Selective Chlorination and Sulfonation of Complex Molecules

Beyond their primary role in forming S-N and S-O bonds, sulfonyl chlorides can also serve as reagents for chlorination and sulfonation under specific conditions.

Selective Chlorination: In certain contexts, sulfonyl chlorides can act as a source of chlorine for the selective chlorination of organic compounds. For example, direct chlorination of unprotected aniline (B41778) is possible using sulfonyl chloride. beilstein-journals.org Benzenesulfonyl chloride can chlorinate ketene (B1206846) acetals, and mesyl chloride has been used to chlorinate para-xylene under Friedel-Crafts conditions. wikipedia.org This reactivity highlights their utility in introducing chlorine atoms into complex molecules where other chlorinating agents might lack selectivity.

Sulfonation: While direct sulfonation is more commonly achieved with reagents like fuming sulfuric acid, sulfonyl chlorides are key intermediates in multi-step sulfonation processes and can participate in Friedel-Crafts reactions with arenes to produce sulfones. wikipedia.orgbritannica.com The reaction RSO₂Cl + C₆H₆ → RSO₂C₆H₅ + HCl is a classic example. wikipedia.org Arylsulfonyl chlorides are synthesized industrially from arenes and chlorosulfuric acid, demonstrating their central role in introducing the sulfonyl group onto an aromatic nucleus. wikipedia.org

Construction of Sulfur-Containing Heterocycles

Sulfonyl chlorides are valuable precursors for the synthesis of various sulfur-containing heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals. nih.govchim.itsioc-journal.cn Domino reactions, which involve multiple bond-forming transformations in a single synthetic operation, frequently employ sulfonyl chlorides. For instance, a domino reaction involving an N-tosylated o-allyl-aniline substrate and copper acetate (B1210297) leads to the synthesis of tetracyclic sultams in good yields. chim.it Another approach involves the in-situ formation of a sulfonyl chloride from a Grignard reagent and sulfur dioxide, which is then reacted with an amine to generate sulfonamides, key components of many heterocyclic drugs. nih.gov

Precursor in Polymer Chemistry and Functional Materials Development

The reactivity of the sulfonyl chloride group is extensively exploited in polymer science to create advanced materials with specific, engineered properties. chemimpex.comchemimpex.com They serve both as initiators for polymerization and as functionalizing agents for modifying existing polymers. chemimpex.comcmu.edu

Introduction of Sulfonyl Moieties into Polymer Backbones

Sulfonyl groups can be incorporated into polymer structures to influence their physical and chemical properties. A common strategy involves a sulfochlorination process, where a polymer is treated with a reagent like thionyl chloride to introduce sulfonyl chloride (-SO₂Cl) groups. rsc.org These reactive groups can then be hydrolyzed to sulfonic acid (-SO₃H) groups. rsc.org This method has been used to prepare sulfonated poly(arylene ether sulfone) membranes for proton exchange membrane fuel cells (PEMFCs). rsc.org The introduction of these functional groups creates hydrophilic domains within the polymer, which is crucial for proton conductivity. rsc.org Resins functionalized with sulfonyl chloride groups are also commercially available and serve as a platform for introducing sulfonyl-containing functionalities into various materials. chemimpex.comchemimpex.com

Synthesis of Functionalized Polymers with Tailored Properties

Sulfonyl chlorides are instrumental in synthesizing functionalized polymers with precisely controlled architectures and properties. cmu.edu

Living Radical Polymerization (LRP): Multisulfonyl chloride compounds have been designed as highly efficient initiators for metal-catalyzed LRP. cmu.edu This technique allows for the synthesis of well-defined polymers with controlled molecular weights and complex architectures, such as perfect star polymers. cmu.edu The key advantage of using sulfonyl chloride initiators is that the rate of initiation is often higher than the rate of propagation, a primary requirement for producing polymers with narrow molecular weight distributions. cmu.edu

Post-Polymerization Modification: Polymers can be modified after their initial synthesis to introduce specific functionalities. For example, hydroxyl-terminated polyisobutylenes can be reacted with sulfonyl chlorides like tosyl chloride or nosyl chloride to produce polymers with sulfonate end-groups. mdpi.com These terminal groups are excellent leaving groups, opening up pathways for further reactions and the creation of novel macromolecular architectures. mdpi.com Similarly, a strategy for the post-polymerization functionalization of copolymers using sulfonyl imide derivatives has been developed by exploiting efficient coupling reactions. researchgate.net This approach enables the creation of specialty polymers for applications such as biodegradable materials and coatings. chemimpex.com

The table below highlights research findings on functional polymers synthesized using sulfonyl chlorides.

| Polymerization Technique | Role of Sulfonyl Chloride | Resulting Polymer Type | Key Finding | Citation |

| Living Radical Polymerization (LRP) | Multifunctional Initiator | Star Polymers | Designed multisulfonyl chlorides provide quantitative initiation and faster initiation than propagation, leading to perfect star polymers. | cmu.edu |

| Sulfonylation of Polymer End-Groups | Functionalizing Agent | End-Functionalized Polyisobutylenes | Reaction of hydroxyl-terminated polyisobutylene (B167198) with tosyl chloride or nosyl chloride yields polymers with highly reactive sulfonate end-groups. | mdpi.com |

| Sulfochlorination & Hydrolysis | Introduction of Functional Groups | Sulfonated Poly(arylene ether sulfone) | A sulfochlorination process followed by hydrolysis introduces sulfonic acid groups, enhancing proton conductivity for fuel cell membranes. | rsc.org |

| Post-Polymerization Functionalization | Reactive Precursor | Sulfonyl Imide Functionalized Copolymers | Sulfonyl imide derivatives are used in efficient coupling reactions to functionalize existing copolymers for tailored properties. | researchgate.net |

Role as Initiators for Controlled/Living Radical Polymerization

Sulfonyl chlorides have emerged as a highly effective and versatile class of initiators for controlled/living radical polymerization (LRP), particularly in the context of metal-catalyzed Atom Transfer Radical Polymerization (ATRP). quora.comiarjset.com Their utility stems from several key characteristics that allow for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. cmu.educmu.edu

A primary advantage of sulfonyl chloride initiators is that their rate of initiation is significantly faster than the rate of propagation. cmu.eduacs.org The initiation process involves the homolytic cleavage of the sulfur-chlorine bond, which generates highly reactive sulfonyl radicals. iarjset.com These radicals add to monomer units efficiently, ensuring that all polymer chains begin growing at approximately the same time. acs.org This rapid and quantitative initiation is a crucial prerequisite for achieving a low polydispersity index (PDI), a hallmark of a controlled polymerization process. cmu.edu For instance, the apparent rate constants of initiation for monomers like styrene (B11656) and methacrylates are about four orders of magnitude higher than the corresponding propagation rates. acs.org

Unlike some alkyl halide initiators which are specific to certain monomers, sulfonyl chlorides are considered "universal" initiators, capable of polymerizing a wide range of monomers including styrenes, acrylates, and methacrylates. cmu.eduut.ac.ir This broad applicability makes them valuable tools for creating diverse polymer structures. cmu.edu The stability of the generated sulfonyl radical, compared to carbon-centered radicals, leads to a reduction in side reactions such as termination by combination or disproportionation, further enhancing polymerization control. cmu.educmu.edu

Various sulfonyl chlorides have been successfully employed in ATRP systems. ut.ac.ir Examples include both simple molecules like methanesulfonyl chloride and more complex structures such as 4-methoxybenzenesulfonyl chloride and trichloromethanesulfonyl chloride. cmu.edu Furthermore, multifunctional sulfonyl chlorides have been designed to synthesize complex polymer architectures like star polymers. cmu.educmu.edu For example, a trifunctional initiator, 1,1,1-tris(4-chlorosulfonylphenyl)ethane, was used to synthesize a three-arm star polyacrylonitrile. cmu.edu The choice of the specific sulfonyl chloride can be tailored to introduce desired end-group functionalities onto the polymer chain. acs.orgkoreascience.kr For example, using polystyrene chains with a terminal sulfonyl chloride group as a macroinitiator allows for the synthesis of block copolymers. koreascience.kr

Table 1: Features of Sulfonyl Chlorides as LRP Initiators

| Feature | Description | Monomer Examples | Reference(s) |

|---|---|---|---|

| Initiation Rate | Initiation is typically 2-4 orders of magnitude faster than propagation. | Styrene, Methacrylates, Acrylates | acs.org, cmu.edu |

| Control | Leads to polymers with low polydispersity (narrow MWD) and controlled molecular weight. | Acrylonitrile, Methyl Methacrylate | cmu.edu, cmu.edu |

| Versatility | Considered "universal" initiators for a wide variety of vinyl monomers. | Styrene, Methacrylates, Acrylates | cmu.edu |

| Architecture | Enables synthesis of complex architectures like block and star polymers using functional initiators. | Styrene, Acrylonitrile | koreascience.kr, cmu.edu |

| Mechanism | Initiation occurs via homolytic cleavage of the S-Cl bond, often catalyzed by a transition metal complex (e.g., CuCl/bpy). | Methyl Methacrylate, Styrene | iarjset.com, koreascience.kr |

Enabling Reagent in Medicinal Chemistry and Agrochemical Research (Focus on Synthetic Utility)

Sulfonyl chlorides are indispensable reagents in the fields of medicinal chemistry and agrochemical research, prized for their reactivity and synthetic versatility. ontosight.aienamine.netorganic-chemistry.org Their primary role is as a key building block for the construction of sulfonamides, a functional group (sulfonamide moiety) that is a prominent feature in a vast number of biologically active compounds and approved pharmaceuticals. nih.govnih.govsioc-journal.cn The facile reaction of a sulfonyl chloride with a primary or secondary amine provides a reliable and straightforward method for forging the critical S-N bond, making it a cornerstone of drug discovery and development programs. sigmaaldrich.comthieme-connect.com This reactivity allows for the systematic modification of lead compounds and the creation of large libraries for high-throughput screening. enamine.net

Intermediates for Bioactive Compound Synthesis

The sulfonyl chloride group is a premier electrophile for reactions with nucleophilic amines, leading to the synthesis of sulfonamides. sigmaaldrich.com This reaction is one of the most common methods for constructing the sulfonamide linkage found in many therapeutic agents. nih.govthieme-connect.com The sulfonamide structure is valued in drug design because it can act as a stable, non-hydrolyzable mimic of other functional groups and can form crucial hydrogen bond interactions with biological targets. sioc-journal.cn

The synthetic utility of sulfonyl chlorides is demonstrated in the preparation of a wide array of bioactive molecules. For example:

Enzyme Inhibitors: Cyclopropanesulfonyl chloride and cyclopentanesulfonyl chloride have been used as building blocks in the synthesis of TNF-α converting enzyme (TACE) inhibitors. sigmaaldrich.comsigmaaldrich.com In another instance, sulfonyl chlorides serve as precursors for sulfonyl fluorides which are potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. nih.gov

Receptor Ligands: The reaction of α-methyltryptamine with 2,4,5-trichlorobenzenesulfonyl chloride yields a sulfonamide that demonstrates micromolar potency as a human glucocorticoid receptor (hGR) ligand. sigmaaldrich.comsigmaaldrich.com

Heterocyclic Compounds: Sulfonyl chlorides are fundamental in synthesizing bioactive heterocyclic compounds. nih.govgoogle.com For instance, they are reacted with aromatic amines that contain pyrimidine (B1678525) rings to produce N-aryl sulfonyl derivatives with potential antitumor and antibacterial activities. echemcom.com The synthesis of the carbonic anhydrase inhibitor acetazolamide (B1664987) has been demonstrated using a sulfonyl chloride precursor. nih.gov

The synthesis of these intermediates often involves methods like the chlorosulfonylation of aromatic rings or the oxidation of thiols to generate the required sulfonyl chloride. rsc.orgorganic-chemistry.org

Table 2: Examples of Sulfonyl Chlorides as Intermediates for Bioactive Compounds

| Sulfonyl Chloride Precursor | Bioactive Compound Class/Target | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Cyclopropanesulfonyl chloride | TNF-α converting enzyme (TACE) inhibitors | Anti-inflammatory | sigmaaldrich.com, sigmaaldrich.com |

| 2,4,5-Trichlorobenzenesulfonyl chloride | Human glucocorticoid receptor (hGR) ligands | Endocrine disorders | sigmaaldrich.com, sigmaaldrich.com |

| Phenylalkyl sulfonyl chlorides | Fatty Acid Amide Hydrolase (FAAH) inhibitors | Pain, Inflammation | nih.gov |

| Benzene sulfonyl chloride, p-Toluene sulfonyl chloride | N-aryl sulfonyl pyrimidine derivatives | Anticancer, Antibacterial | echemcom.com |

| 4-Acetamidobenzenesulfonyl chloride | Precursor to Acetazolamide | Diuretic, Glaucoma | nih.gov |

Derivatization for Compound Property Enhancement (excluding clinical data)

In analytical chemistry, sulfonyl chlorides are employed as derivatizing agents to enhance the detectability of molecules, particularly in High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). researchgate.netontosight.ai The process involves chemically modifying an analyte to attach a tag or label that improves its analytical properties without altering its fundamental structure. journalajacr.com

The primary goal of derivatization with sulfonyl chlorides is to improve the ionization efficiency of analytes under electrospray ionization (ESI) conditions, thereby increasing sensitivity and lowering detection limits. nih.govresearchgate.net Many compounds, such as phenolic compounds and steroidal estrogens, exhibit poor ionization in their native state. nih.gov By reacting the hydroxyl group of these phenols with a sulfonyl chloride, a sulfonate ester derivative is formed. nih.gov This derivative often contains a functional group with a high proton affinity, which is more readily ionized in the mass spectrometer. nih.gov

Several sulfonyl chloride reagents have been developed for this purpose:

Dansyl chloride (DNS-Cl): 1-Dimethylaminonaphthalene-5-sulfonyl chloride is a classic derivatizing reagent that reacts with primary and secondary amines, as well as phenols, to form highly fluorescent derivatives that are also easily detected by mass spectrometry. researchgate.netnih.gov

1,2-Dimethylimidazole-4-sulfonyl chloride (DMIS-Cl): This is a novel reagent developed specifically to improve the mass spectrometric response for phenolic compounds. nih.govresearchgate.net DMIS derivatives show excellent chromatographic properties and enhanced ionization efficiency compared to underivatized phenols. nih.gov

Pyridine-3-sulfonyl (PS) chloride: This reagent has been shown to effectively enhance the ionization efficiency for the analysis of steroidal estrogens by LC-ESI-MS/MS (B15284909). nih.gov

This derivatization strategy allows analysts to choose a reagent that not only enhances sensitivity but can also alter the hydrophobicity of the derivative, providing a means to adjust retention times in reversed-phase HPLC. nih.gov

Table 3: Comparison of Sulfonyl Chloride Derivatizing Agents

| Derivatizing Agent | Abbreviation | Target Functional Group(s) | Enhancement Principle | Reference(s) |

|---|---|---|---|---|

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | Dansyl chloride, DNS-Cl | Amines, Phenols | Introduces a fluorescent and readily ionizable naphthalene (B1677914) group. | researchgate.net, nih.gov |

| 1,2-Dimethylimidazole-4-sulfonyl chloride | DMIS-Cl | Phenols | Adds a dimethylimidazole group with high proton affinity for enhanced ESI response. | nih.gov, researchgate.net |

| Pyridine-3-sulfonyl chloride | PS-Cl | Phenols (e.g., Steroidal Estrogens) | Attaches a pyridine group to improve ionization efficiency in ESI-MS. | nih.gov |

| 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride | PBS-Cl | Phenols | Used for derivatization of estrogens to enhance LC-ESI-MS/MS sensitivity. | nih.gov |

Application in Dyes and Pigments Synthesis

Sulfonyl chlorides are crucial intermediates in the synthesis of a wide range of dyes and pigments. ontosight.ainih.govamebaownd.com The sulfonyl group (-SO2-) and its derivatives play a significant role in both attaching the chromophore to a substrate and in defining the final color and properties of the dye. ontosight.ainih.gov

Azo Dyes: A significant application of sulfonyl chlorides is in the manufacture of azo dyes. amebaownd.com These dyes are characterized by the presence of one or more azo groups (-N=N-) and constitute the largest class of commercial dyes. Sulfonyl chlorides can be incorporated into the diazonium salt or the coupling component prior to the azo coupling reaction. aithor.comscispace.com For example, 4-aminobenzene-1-sulfonyl azide, synthesized from 4-acetamidobenzene-1-sulfonyl chloride, can be used to create novel azo dyes. researchgate.netlmaleidykla.lt The resulting sulfonamide or sulfonate groups can improve the dye's solubility and affinity for fibers like wool or cotton. scribd.com Chlorosulfonyl-containing naphthol azo compounds are prepared by the reaction of the corresponding sodium sulfonates with reagents like thionyl chloride. researchgate.net

Phthalocyanine (B1677752) Dyes: Sulfonyl chlorides are also key to producing phthalocyanine dyes, which are known for their brilliant blue and green shades and excellent stability. scribd.com The process often involves the chlorosulfonation of a copper phthalocyanine pigment using chlorosulfonic acid, followed by treatment with thionyl chloride to produce copper phthalocyanine sulfonyl chloride. patsnap.com This reactive intermediate is then reacted with various amines to introduce sulfonamide groups. researchgate.net These groups not only modify the shade but also improve the solubility of the pigment in different media, allowing its use in inks and transparent paints. scribd.com For instance, reacting copper phthalocyanine sulfonyl chloride with amines bearing reactive groups is a method to produce phthalocyanine reactive dyes. google.com

Table 4: Role of Sulfonyl Chlorides in Dye Synthesis

| Dye Class | Role of Sulfonyl Chloride | Example Synthesis Step | Resulting Functional Group | Reference(s) |

|---|---|---|---|---|

| Azo Dyes | Intermediate for diazonium or coupling components. | Reaction of a sulfonate with thionyl chloride to form a sulfonyl chloride. | Sulfonamide, Sulfonate | amebaownd.com, researchgate.net |

| Phthalocyanine Dyes | Reactive intermediate for functionalization. | Chlorosulfonation of Cu-Phthalocyanine followed by reaction with amines. | Sulfonamide | patsnap.com, scribd.com, researchgate.net |

| Solvent Dyes | Intermediate for creating soluble dyes. | Reaction of phthalocyanine sulfonyl chlorides with specific amines. | Ammonium sulfonates, Sulfonamides | scribd.com |

Compound Name Directory

Advanced Analytical and Spectroscopic Characterization of Sulfonyl Chloride Compounds

Spectroscopic Analysis for Structural and Conformational Studies

Spectroscopic methods are fundamental in determining the structural and conformational properties of sulfonyl chlorides. These techniques probe the interaction of molecules with electromagnetic radiation, yielding data on vibrational, electronic, and nuclear energy levels.

High-Resolution Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and elucidating molecular structure by examining the vibrational modes of a molecule. For sulfonyl chlorides, these methods are particularly useful for characterizing the key S-Cl and SO₂ groups.

Sulfonyl chloride compounds consistently display strong and characteristic absorption bands in the infrared spectrum. acdlabs.com The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the ranges of 1410–1370 cm⁻¹ and 1204–1166 cm⁻¹, respectively. acdlabs.com The sulfur-chlorine (S-Cl) stretching vibration is also a key diagnostic feature, generally observed as a strong band in the far-infrared region, around 375 cm⁻¹. cdnsciencepub.com The exact frequency of the S-Cl stretch can be influenced by the electronic nature of the substituent attached to the sulfonyl group; electron-withdrawing groups tend to shift this band to higher frequencies. cdnsciencepub.com

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. Studies on various sulfonyl chlorides have utilized both techniques to make comprehensive vibrational assignments. For instance, the FT-IR and FT-Raman spectra of p-iodobenzene sulfonyl chloride have been extensively studied and interpreted with the aid of theoretical calculations. researchgate.netresearchgate.net

Table 1: Characteristic Vibrational Frequencies for Selected Sulfonyl Chlorides

| Compound | S-Cl Stretch (cm⁻¹) | SO₂ Asymmetric Stretch (cm⁻¹) | SO₂ Symmetric Stretch (cm⁻¹) | Reference |

| Methanesulfonyl chloride | 376 | ~1350 | ~1170 | cdnsciencepub.com |

| p-Toluenesulfonyl chloride | 375 | ~1370 | ~1175 | cdnsciencepub.com |

| Benzenesulfonyl chloride | - | - | - | |

| 2,4-Dinitrobenzenesulfonyl chloride | 389 | - | - | cdnsciencepub.com |

| p-Iodobenzene sulfonyl chloride | - | - | - | researchgate.net |

Note: Specific values can vary slightly based on the solvent and physical state of the sample.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is an indispensable tool for the detailed structural analysis of sulfonyl chlorides in solution. It provides information on the chemical environment of various nuclei, including ¹H, ¹³C, and even less common nuclei like ³³S and ¹⁹F when applicable. ilpi.com

¹H NMR: Proton NMR spectra reveal the number, type, and connectivity of hydrogen atoms in the molecule. The strong electron-withdrawing nature of the sulfonyl chloride group leads to significant deshielding of adjacent protons. For example, in butane-1-sulfonyl chloride, the multiplet for the protons on the carbon directly attached to the sulfonyl group appears at a downfield chemical shift of approximately 3.68 ppm. acdlabs.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. The carbon atom bonded to the sulfonyl chloride group is also deshielded. In substituted benzenesulfonyl chlorides, the chemical shifts of the aromatic carbons are influenced by both the sulfonyl chloride group and other substituents on the ring, providing insights into electronic effects. rsc.orgchemrxiv.org

¹⁹F NMR: For fluorinated sulfonyl chlorides, ¹⁹F NMR is a highly sensitive technique. The chemical shifts and coupling constants provide valuable data for structural confirmation. For instance, the ¹⁹F NMR spectrum of 4-methyl-benzenesulfonyl fluoride (B91410) shows a signal at 66.2 ppm. rsc.org Similarly, detailed ¹⁹F NMR data has been reported for various α,ω-di(sulfonyl chloride) perfluoroalkanes. rsc.org

³³S NMR: While less common due to the low natural abundance and quadrupolar nature of the ³³S isotope, ³³S NMR can directly probe the sulfur nucleus, offering unique information about the electronic environment at the sulfonyl center.

The combination of these NMR techniques allows for the unambiguous assignment of the molecular structure of sulfonyl chloride compounds. researchgate.netresearchgate.net

Table 2: Representative NMR Data for Selected Sulfonyl Chloride Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

| 4-methyl-benzenesulfonyl fluoride | ¹⁹F | 66.2 | rsc.org |

| N-Acetylbenzenesulfonimidoyl Fluoride | ¹⁹F | 66.05 | rsc.org |

| Butane-1-sulfonyl chloride | ¹H | 3.68 (multiplet, α-CH₂) | acdlabs.com |

| Ferrocenesulfonamide derivative | ¹³C | 14.3 (CH₃), 21.6 (CH₃), 42.1 (CH₂), 127.2 (CH), 129.7 (CH), 137.6 (C), 143.0 (C) | chemrxiv.org |

Electronic Spectroscopy (UV-Vis) and Solvatochromic Investigations

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. For sulfonyl chlorides, particularly aromatic derivatives, UV-Vis spectra can provide information about the conjugation and electronic structure.

A notable application is the study of solvatochromism, which is the change in the position, intensity, and shape of UV-Vis absorption bands in response to the polarity of the solvent. This phenomenon provides insights into the nature of the electronic transitions and the interactions between the solute and solvent molecules.

For example, a detailed investigation of azobenzene-4-sulfonyl chloride revealed two primary absorption bands in the UV-Vis spectrum. uc.ptresearchgate.netiku.edu.trnih.gov The band at approximately 321–330 nm is attributed to a π→π* transition, while the band at 435–461 nm corresponds to an n→π* transition. uc.ptresearchgate.netiku.edu.trnih.gov The study demonstrated that the π→π* transition exhibits a reversal in solvatochromism, shifting from negative to positive solvatochromism in more polar solvents like methanol. uc.ptresearchgate.netnih.gov This behavior is explained by the differential stabilization of the ground and excited states by solvent dipolarity, polarizability, and hydrogen bonding. uc.ptiku.edu.trnih.gov In contrast, the n→π* transition shows consistent negative solvatochromism across all investigated solvents. uc.ptresearchgate.netnih.gov

These solvatochromic studies, often supported by theoretical calculations, enhance the understanding of the electronic properties of sulfonyl chloride compounds. iku.edu.trnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical bonding states of the atoms on a material's surface. queensu.cawikipedia.orgthermofisher.com This method is particularly valuable for analyzing sulfonyl chlorides in thin films or as surface modifications on various substrates. psu.edukent.ac.uklboro.ac.uk

XPS works by irradiating a sample with X-rays, which causes the emission of core-level electrons. thermofisher.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of a specific element and its chemical environment.

For sulfonyl chlorides, XPS can:

Confirm the presence of sulfur, chlorine, oxygen, and carbon.

Distinguish the sulfur in the +6 oxidation state of the sulfonyl group from other sulfur species.

Analyze the chemical state of other elements in the molecule.

Monitor the success of surface reactions involving sulfonyl chlorides, such as the formation of sulfonamides or sulfonates on a surface. psu.edu

Studies have utilized XPS to monitor the stability and reactivity of self-assembled monolayers (SAMs) terminated with hydroxyl groups when reacted with sulfonyl chlorides. psu.edu The technique can detect changes in the elemental composition and thus infer the outcome of the surface reaction. psu.edu The combination of XPS with theoretical calculations, such as Density Functional Theory (DFT), provides a powerful approach to understanding the electronic structure and bonding in sulfonyl compounds. researchgate.netmdpi.com

Chromatographic and Mass Spectrometric Methodologies

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of sulfonyl chlorides, as well as for the analysis of their purity and any potential degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. ontosight.ai It is a cornerstone for assessing the purity of volatile and thermally stable sulfonyl chlorides and for identifying impurities and degradation products. researchgate.netohiolink.edu

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. rsc.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments.

GC-MS is particularly useful for:

Purity Assessment: The chromatogram from the GC can show the presence of multiple components, with the area of each peak corresponding to its relative abundance. researchgate.net This allows for the quantification of the purity of a sulfonyl chloride sample.

Identification of Degradation Products: Sulfonyl chlorides can degrade, often through hydrolysis to the corresponding sulfonic acid. researchgate.net GC-MS can be used to identify these and other degradation products. mdpi.com

Trace Analysis: With high sensitivity detectors and techniques like Selected Ion Monitoring (SIM), GC-MS can detect and quantify trace levels of sulfonyl chlorides as impurities in other substances, such as active pharmaceutical ingredients (APIs). omicsonline.orginnovareacademics.in For instance, a validated GC-MS-SIM method has been developed for the determination of trace levels of methanesulfonyl chloride in itraconazole, where it is a potential genotoxic impurity. omicsonline.orginnovareacademics.in The method demonstrated high sensitivity with a limit of detection of 0.44 µg/ml. innovareacademics.in

The mass spectrum of a sulfonyl chloride often shows characteristic fragmentation patterns. For example, the mass spectrum of butane-1-sulfonyl chloride shows a weak but characteristic ion at m/z 99, corresponding to the sulfonyl chloride group, with an A+2 peak at m/z 101 due to the ³⁷Cl isotope. acdlabs.com

Table 3: GC-MS Parameters for the Analysis of Methanesulfonyl Chloride in Itraconazole API

| Parameter | Value | Reference |

| Column | ZB-5 ms (B15284909) (30 m × 0.25 mm × 0.25 µm) | innovareacademics.in |

| Carrier Gas | Helium | innovareacademics.in |

| Flow Rate | 1.0 mL/min | innovareacademics.in |

| Ionization Mode | Electron Impact (EI) | rsc.org |

| Detection Mode | Selected Ion Monitoring (SIM) | innovareacademics.in |

| Monitored Ion (m/z) | 79 | innovareacademics.in |

| Retention Time | 5.45 min | innovareacademics.in |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for the separation, identification, and quantification of components within complex mixtures. openaccessjournals.com Its high resolution, accuracy, and efficiency make it an indispensable tool in various fields, including pharmaceutical and environmental analysis. openaccessjournals.com When coupled with advanced detection methods such as mass spectrometry (MS) and fluorescence detection, HPLC provides enhanced selectivity and sensitivity for the analysis of sulfonyl chlorides.

HPLC methods have been developed for the determination of various sulfonyl chlorides and related compounds in industrial wastewater. researchgate.net For instance, the separation and determination of compounds like diphenylsulphone and various chlorobenzenes have been achieved using a reversed-phase system with an octadecylsilica gel stationary phase and an aqueous-methanolic mobile phase. researchgate.net

A notable application of HPLC with advanced detection is in the analysis of methanesulfonyl chloride in industrial waste liquid. An HPLC method utilizing a DAD (Diode Array Detector) has been developed for this purpose. The method involves a gradient elution with a mobile phase consisting of water and acetonitrile (B52724), both containing a small percentage of trifluoroacetic acid. google.com This method has demonstrated good linearity, precision, and stability, with a favorable tailing factor for the methanesulfonyl chloride peak. google.com

The following table summarizes the HPLC conditions used for the analysis of methanesulfonyl chloride in industrial waste liquid:

| Parameter | Condition |

| Column | Waters XBridge C18 |

| Mobile Phase | A: 0.05% Trifluoroacetic acid in waterB: 0.05% Trifluoroacetic acid in acetonitrile |

| Gradient | Initial: 5% B5 min: 60% B7 min: 90% B (hold for 2 min) |

| Flow Rate | 1.0 mL/min |

| Detector | DAD (UV wavelength: 210 nm) |

| Injection Volume | 2 µL |

| Data from a study on HPLC method for detecting methylsulfonyl chloride in industrial waste liquid. google.com |